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molecular formula C7H5ClN2O3 B1666742 Aklomide CAS No. 3011-89-0

Aklomide

Cat. No. B1666742
M. Wt: 200.58 g/mol
InChI Key: GFGSZUNNBQXGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04424371

Procedure details

Thereafter, 2-chloro-4-nitrobenzoyl chloride (460 g, 2.1 m) was added dropwise to a stirred 28% ammonia solution (2000 ml) at between 10° and 15° C. The precipitate was washed with water and 30% methanol and then dried to yield 2-chloro-4-nitrobenzamide (379 g, 90%, mp 168°-170° C.).
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[NH3:14]>>[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:14])=[O:5]

Inputs

Step One
Name
Quantity
460 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
2000 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The precipitate was washed with water and 30% methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 379 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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